2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)- is a heterocyclic compound that belongs to the pyrimidinedione family This compound is characterized by its two pyrimidinedione rings, each substituted with a 3-hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)- typically involves the reaction of pyrimidinedione derivatives with 3-hydroxypropyl groups under specific conditions. One common method is the condensation reaction between pyrimidinedione and 3-hydroxypropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidinedione rings can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors. The hydroxyl groups and pyrimidinedione rings play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(2-hydroxyethyl)-: Similar structure but with 2-hydroxyethyl groups instead of 3-hydroxypropyl groups.
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(4-hydroxybutyl)-: Similar structure but with 4-hydroxybutyl groups instead of 3-hydroxypropyl groups.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The 3-hydroxypropyl groups provide a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.
Properties
CAS No. |
116371-83-6 |
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Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1,3-bis(3-hydroxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c13-7-1-4-11-6-3-9(15)12(10(11)16)5-2-8-14/h3,6,13-14H,1-2,4-5,7-8H2 |
InChI Key |
PKMIHTXIFXLPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N(C1=O)CCCO)CCCO |
Origin of Product |
United States |
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